molecular formula C16H22F2O5 B13048505 (2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol

(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol

Cat. No.: B13048505
M. Wt: 332.34 g/mol
InChI Key: WBULRMYOIGHEJC-MCIONIFRSA-N
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Description

The compound “(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol” is a highly functionalized polyol derivative featuring a stereochemically complex backbone. Key structural elements include:

  • Stereochemistry: (2R,4S) and (R)-configured dioxolane, critical for its spatial orientation and reactivity.
  • Functional Groups:
    • A benzyl ether (benzyloxy) at position 4, serving as a protective group.
    • A 2,2-dimethyl-1,3-dioxolane ring, providing rigidity and influencing solubility.
    • Two vicinal fluorine atoms at C3, enhancing metabolic stability and lipophilicity.
    • A butane-1,2-diol backbone, common in bioactive molecules like glycosidase inhibitors or antiviral agents.

The presence of fluorine atoms and protective groups (benzyl, dioxolane) likely improves its stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C16H22F2O5

Molecular Weight

332.34 g/mol

IUPAC Name

(2R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,3-difluoro-4-phenylmethoxybutane-1,2-diol

InChI

InChI=1S/C16H22F2O5/c1-15(2)22-10-12(23-15)14(16(17,18)13(20)8-19)21-9-11-6-4-3-5-7-11/h3-7,12-14,19-20H,8-10H2,1-2H3/t12-,13-,14+/m1/s1

InChI Key

WBULRMYOIGHEJC-MCIONIFRSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C([C@@H](CO)O)(F)F)OCC2=CC=CC=C2)C

Canonical SMILES

CC1(OCC(O1)C(C(C(CO)O)(F)F)OCC2=CC=CC=C2)C

Origin of Product

United States

Biological Activity

(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol (CAS: 2082744-99-6) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol is C₁₆H₂₂F₂O₅. The compound features a dioxolane ring and difluorobutane moiety which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to (2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol exhibit antiviral properties. For instance, derivatives of dioxolane have shown efficacy against various viruses by inhibiting viral replication and entry into host cells. The specific mechanism often involves interference with viral glycoproteins or enzymes essential for viral life cycles.

Anticancer Properties

Research has demonstrated that certain dioxolane derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell survival and proliferation makes it a candidate for further investigation in cancer therapy. In vitro studies have shown that such compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death.

Enzyme Inhibition

(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol may also act as an inhibitor of specific enzymes. For example, studies have indicated potential inhibitory effects on glycosyltransferases and other enzymes involved in carbohydrate metabolism. This inhibition can lead to altered metabolic pathways which might be beneficial in conditions like diabetes or obesity.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antiviral activityThe compound exhibited significant inhibition of viral replication in vitro.
Study 2Investigate anticancer effectsInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 3Enzyme inhibition analysisDemonstrated competitive inhibition of glycosyltransferase with a Ki value suggesting strong binding affinity.

The biological activity of (2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol is likely mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes within cells that are critical for its therapeutic effects.
  • Modulation of Signaling Pathways : It may influence various signaling cascades that regulate cell survival and death.
  • Structural Similarity to Known Drugs : Its structural features may allow it to mimic other biologically active molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs, leveraging available data from the evidence and structural inferences:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight Notable Properties
Target Compound (2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol Not provided Not provided High stereochemical complexity; fluorination enhances metabolic stability
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-... (Ev2) Benzoyl esters, dioxolane ring, methyl group at C4 C20H18O7 370.4 Lab use only; low acute toxicity per SDS; ester groups increase hydrophobicity
Zygocaperoside (Ev1) Triterpenoid glycoside from Z. fabago Not provided Not provided Isolated via NMR; bioactive (anticancer, anti-inflammatory)
Isorhamnetin-3-O-glycoside (Ev1) Flavonoid glycoside Not provided Not provided Antioxidant properties; confirmed via UV/NMR

Key Insights

Functional Group Impact: The target compound’s benzyl ether (vs. benzoyl ester in Ev2) reduces hydrolysis risk compared to labile esters, favoring in vivo stability .

Stereochemical Complexity :

  • The (2R,4S) and (R)-dioxolane configurations contrast with the (2R,3R,4R) stereochemistry in Ev2, which may influence binding affinity to biological targets.

Biological Activity :

  • While Zygocaperoside and Isorhamnetin glycosides (Ev1) exhibit bioactivity (anticancer, antioxidant), the target compound’s fluorinated structure may target different pathways, such as enzyme inhibition via fluorine’s electronegativity .

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